synthesis protocol for 2-(2-aminophenyl)-N,N-dimethylacetamide
synthesis protocol for 2-(2-aminophenyl)-N,N-dimethylacetamide
An In-depth Technical Guide for the Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide
This document provides a comprehensive, technically-grounded guide for the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple procedural list to elucidate the rationale behind strategic choices in the synthetic pathway, ensuring a robust, reproducible, and well-understood process.
The synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide commences from the readily available precursor, 2-nitrophenylacetic acid.[1][2] The transformation requires two key chemical operations: the amidation of the carboxylic acid moiety and the reduction of the nitro group. The sequence of these operations is a critical decision that dictates the efficiency and purity of the final product.
The optimal and most frequently employed strategy involves a two-step sequence:
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Amidation: Conversion of 2-nitrophenylacetic acid to 2-(2-nitrophenyl)-N,N-dimethylacetamide.
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Reduction: Subsequent reduction of the nitro intermediate to the target primary amine.
The rationale for this sequence is rooted in avoiding undesirable intramolecular side reactions. If the nitro group were reduced first to yield 2-aminophenylacetic acid, the resulting molecule would contain both a nucleophilic amine and an electrophilic carboxylic acid. This arrangement makes the molecule highly susceptible to rapid and often uncontrollable intramolecular cyclization to form a lactam (an oxindole derivative).[3][4] By first converting the carboxylic acid to a stable N,N-dimethylamide—a significantly less electrophilic functional group—this cyclization pathway is effectively blocked, allowing for a clean and high-yield reduction of the nitro group in the final step.
Caption: Preferred two-step synthetic pathway.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-(2-Nitrophenyl)-N,N-dimethylacetamide (Amidation)
This stage involves the activation of the carboxylic acid, typically by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by nucleophilic substitution with dimethylamine.
Caption: Experimental workflow for the amidation step.
Detailed Step-by-Step Protocol:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrophenylacetic acid (1.0 eq). Suspend it in anhydrous dichloromethane (DCM) (approx. 0.3 M).
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Acid Chloride Formation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes. The mixture may become a clear solution as the acyl chloride forms.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).
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Amidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of dimethylamine (2.0 eq, e.g., 40% solution in water or 2M in THF) dropwise. The addition is exothermic and must be controlled to prevent side reactions.[5]
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Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride intermediate.
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Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction and Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield pure 2-(2-nitrophenyl)-N,N-dimethylacetamide.
Table 1: Representative Reagent Quantities and Yields for Amidation
| Reagent/Material | Molar Ratio (eq) | Quantity (for 5.0 g scale) | Purpose / Notes |
| 2-Nitrophenylacetic Acid | 1.0 | 5.00 g (27.6 mmol) | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.2 | 2.40 mL (33.1 mmol) | Activating Agent |
| Dimethylamine (40% in H₂O) | 2.0 | 6.22 mL (55.2 mmol) | Nucleophile |
| Anhydrous Dichloromethane | - | ~90 mL | Reaction Solvent |
| Typical Yield | - | 80-90% | After purification |
Part B: Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide (Reduction)
This final step employs catalytic hydrogenation to cleanly reduce the aromatic nitro group to a primary amine. Palladium on carbon is an exceptionally effective catalyst for this transformation.
Detailed Step-by-Step Protocol:
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Reaction Setup: Dissolve the 2-(2-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) from Part A in methanol or ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask).
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Catalyst Addition: Carefully add palladium on carbon (10 wt% Pd, ~5 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle in an inert atmosphere or add to the solvent carefully.
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Hydrogenation: Seal the vessel, evacuate the air, and backfill with nitrogen gas (repeat three times). Then, introduce hydrogen gas (a hydrogen-filled balloon is sufficient for small scale, or use a pressurized source for larger scales).
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Reaction Monitoring: Stir the reaction vigorously under the hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
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Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad and catalyst must be kept wet with the solvent during filtration to prevent ignition upon exposure to air.
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Final Isolation: Rinse the filter cake with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to yield 2-(2-aminophenyl)-N,N-dimethylacetamide, which is often obtained as a solid of high purity.[6]
Table 2: Representative Reagent Quantities and Yields for Reduction
| Reagent/Material | Molar Ratio (eq) | Quantity (for 4.5 g scale) | Purpose / Notes |
| 2-(2-Nitrophenyl)-N,N-dimethylacetamide | 1.0 | 4.50 g (21.6 mmol) | Substrate |
| Palladium on Carbon (10 wt%) | ~0.05 | ~230 mg | Catalyst |
| Methanol or Ethanol | - | ~100 mL | Reaction Solvent |
| Hydrogen (H₂) Gas | Excess | 1 atm (balloon) | Reducing Agent |
| Typical Yield | - | >95% | After catalyst removal |
Analytical Characterization and Validation
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Key diagnostic signals for the final product include the appearance of a broad singlet for the -NH₂ protons (typically ~3.5-5.0 ppm) and the disappearance of the nitro-aromatic pattern, replaced by an upfield shift of the aromatic protons.
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Mass Spectrometry (MS): Verifies the molecular weight of the compound (Expected [M+H]⁺ for C₁₀H₁₄N₂O ≈ 179.11).
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Infrared (IR) Spectroscopy: Monitors functional group transformations. Key changes include the disappearance of strong nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3500 cm⁻¹).
References
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Wang, P.; Zhang, S. Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Chinese Journal of Chemistry, 2022, 40(13), 1581-1586. [Link]
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Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
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PrepChem. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. [Link]
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PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]
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Chem-Impex. 2-Nitrophenylacetic acid. [Link]
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PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
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- 6. 2-(2-aminophenyl)-N,N-dimethylacetamide | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
